molecular formula C17H33BrO2 B075923 17-Bromoheptadecanoic acid CAS No. 13099-35-9

17-Bromoheptadecanoic acid

Cat. No. B075923
CAS RN: 13099-35-9
M. Wt: 349.3 g/mol
InChI Key: GABSTWMSOFZKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 17-Bromoheptadecanoic acid and its derivatives involves nucleophilic substitution reactions and radiochemical synthesis methods. For instance, a method for preparing n.c.a. [17-18F]-fluoroheptadecanoic acid through a nucleophilic 18F-for-Br substitution in the methyl ester of 17-bromoheptadecanoic acid has been reported, yielding high radiochemical yields after HPLC purification (Coenen et al., 1986).

Molecular Structure Analysis

The molecular structure of 17-Bromoheptadecanoic acid derivatives has been analyzed through X-ray diffraction, revealing insights into the packing and conformation of molecules. For example, the crystal structure of cholesteryl 17-bromoheptadecanoate demonstrated different conformations around the ester group and highlighted the packing interactions between cholesterol and hydrocarbon chains (Abrahamsson & Dahlén, 1976).

Chemical Reactions and Properties

17-Bromoheptadecanoic acid participates in various chemical reactions, including halogen exchange and esterification, to produce radiolabeled fatty acids for medical imaging. These reactions are crucial for synthesizing compounds with specific properties for myocardial imaging and studying fatty acid metabolism (Goodman et al., 1982).

Physical Properties Analysis

The synthesis methods significantly influence the physical properties of 17-Bromoheptadecanoic acid derivatives, such as solubility and phase behavior. Research on mixed monolayers of heptadecanoic acid with halogenated hydrocarbons at the air/water interface has provided insights into the effects of temperature and metal ions on monolayer behavior, which is relevant for understanding the physical properties of these compounds (Silva et al., 1996).

Scientific Research Applications

  • Radiopharmaceutical Applications :

    • Nucleophilic Fluorination : A study demonstrated the preparation of [17-18F]-fluoroheptadecanoic acid via aminopolyether supported, nucleophilic fluorination of 17-bromoheptadecanoic acid. This method achieved high yields and specific activities suitable for medical applications (Coenen et al., 1986).
    • Synthesis for Imaging Agents : 17-bromoheptadecanoic acid has been used for synthesizing radiohalogenated agents like 17-[131I]iodo-9-telluraheptadecanoic acid, potentially useful for myocardial fatty acid metabolism evaluation (Goodman et al., 1982).
  • Crystal Structure Analysis :

  • Metabolic Studies :

    • In metabolic studies, compounds like 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid showed potential for evaluating myocardial fatty acid metabolism (Kim et al., 2009).
    • [17-123I]iodoheptadecanoic acid was studied for myocardial imaging and metabolic analysis, demonstrating its utility in identifying infarcted or ischemic regions (Freundlieb et al., 1980).

Safety and Hazards

The safety information for 17-Bromoheptadecanoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

17-bromoheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTWMSOFZKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCBr)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926997
Record name 17-Bromoheptadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Bromoheptadecanoic acid

CAS RN

13099-35-9
Record name 17-Bromoheptadecanoic acid
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Record name 17-Bromoheptadecanoic acid
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Record name 17-Bromoheptadecanoic acid
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Record name 17-bromoheptadecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 17-bromoheptadecanoic acid in the synthesis of [17-18F]-fluoroheptadecanoic acid?

A1: 17-Bromoheptadecanoic acid serves as the crucial precursor molecule in this specific reaction. The bromine atom in the molecule acts as a leaving group, replaced by the radioactive 18F-fluoride through a nucleophilic substitution reaction. [] This substitution is vital for producing the desired radiolabeled fatty acid, [17-18F]-fluoroheptadecanoic acid.

Q2: The research mentions achieving high yields using a "one-pot" procedure. How does 17-bromoheptadecanoic acid contribute to this efficiency?

A2: The structure of 17-bromoheptadecanoic acid allows for a streamlined two-step synthesis within a single reaction vessel ("one-pot"). [] Firstly, the bromine atom is readily substituted by the 18F-fluoride. This is followed by a straightforward ester hydrolysis using potassium hydroxide, converting the intermediate into the final product. This efficient approach minimizes loss and purification steps, contributing to the high radiochemical yield.

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